tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is an organic compound with the molecular formula C18H25NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl group, a benzyl group, and a formyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can enhance lipophilicity, aiding in membrane permeability. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl ®-piperidin-3-ylcarbamate
- tert-Butyl 3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is unique due to the presence of both a benzyl and a formyl group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity compared to other piperidine derivatives. The benzyl group enhances lipophilicity, while the formyl group offers a reactive site for further chemical modifications .
Biological Activity
Overview
tert-Butyl 3-benzyl-3-formylpiperidine-1-carboxylate is a piperidine derivative notable for its biological activity, particularly in the context of medicinal chemistry. This compound features a tert-butyl ester at the 1-position and a formyl group at the 3-position of the piperidine ring, which contributes to its unique reactivity and interaction with biological targets.
The compound undergoes various chemical reactions, including oxidation and reduction of the formyl group, which can be transformed into carboxylic acids or alcohols, respectively. These transformations are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. The presence of the tert-butyl group enhances the compound's stability and bioavailability, making it suitable for therapeutic applications .
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, which is critical in drug development for diseases like cancer and neurological disorders.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are pivotal in treating conditions such as depression and anxiety .
Case Studies
- Inhibition Studies : A study focused on similar piperidine derivatives demonstrated their effectiveness as dual inhibitors of butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B). The findings suggest that structural modifications in piperidine derivatives can lead to enhanced inhibitory activity against these enzymes, indicating a potential pathway for developing new treatments for Alzheimer's disease .
- Antimicrobial Activity : Research on related compounds revealed their effectiveness against various microbial strains. For instance, derivatives with similar structural motifs showed promising results against Mycobacterium tuberculosis, highlighting the potential of piperidine-based compounds in antimicrobial therapy .
Data Tables
Research Findings
The ongoing research into this compound emphasizes its role as a precursor in synthesizing biologically active compounds. Its structural features contribute to its efficacy in modulating enzyme activity and receptor interactions, making it a candidate for further exploration in pharmacological applications.
Properties
IUPAC Name |
tert-butyl 3-benzyl-3-formylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZPBCSKYPTSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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